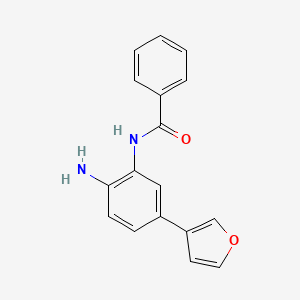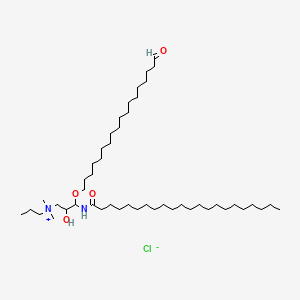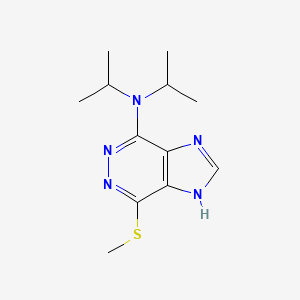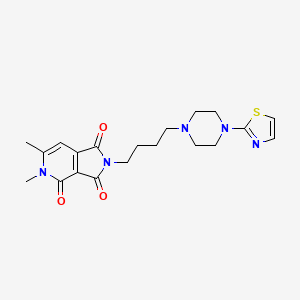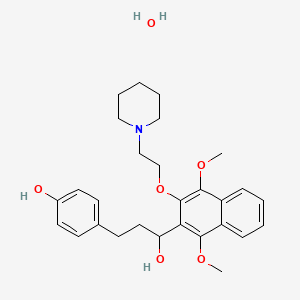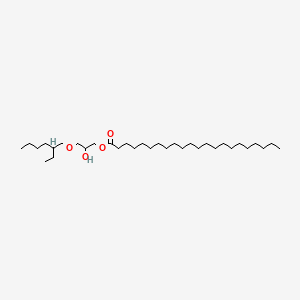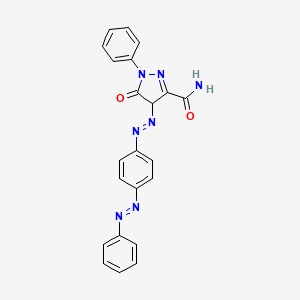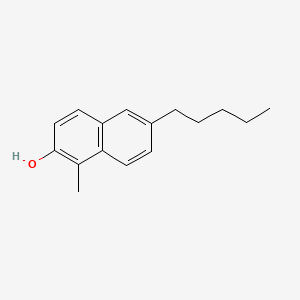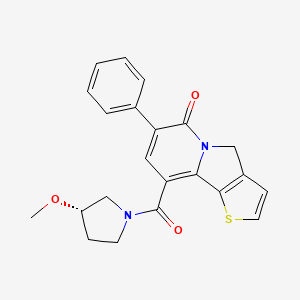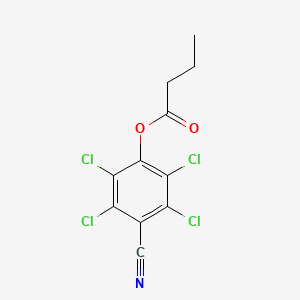
Withastramonolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Withastramonolide is a withanolide, a type of naturally occurring steroidal lactone. It has been isolated from the leaves of Datura stramonium f. violaceae and has the structure of 5α,12α,27-trihydroxy-1-oxo-6α,7α-epoxy-22R-witha-2,24-dienolide . Withanolides are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of withanolides generally involves the cultivation of plants like Datura stramonium or Withania somnifera, followed by extraction and purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are used to isolate and quantify the compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Withastramonolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving withanolides include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of epoxides, while reduction reactions can result in the formation of hydroxylated derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a valuable compound for studying the structure-activity relationships of withanolides and their derivatives.
Biology: Withastramonolide has shown promise in modulating biological pathways and cellular processes, making it a potential candidate for drug development.
Mécanisme D'action
The mechanism of action of withastramonolide involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammation, cell proliferation, and apoptosis. The compound’s ability to cross the blood-brain barrier also suggests its potential in treating neurological disorders .
Comparaison Avec Des Composés Similaires
Withastramonolide is structurally similar to other withanolides, such as withaferin A and 12-deoxy-withastramonolide . it is unique in its specific arrangement of functional groups, which contributes to its distinct biological activities. Other similar compounds include withanolide A and withanoside IV, which share some structural features but differ in their specific bioactivities .
Conclusion
This compound is a fascinating compound with diverse biological activities and potential applications in various fields. Its complex structure and unique properties make it a valuable subject for scientific research and industrial applications. Further studies are needed to fully understand its mechanisms of action and to explore its potential in drug development and other areas.
Propriétés
Numéro CAS |
66873-31-2 |
|---|---|
Formule moléculaire |
C28H38O7 |
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
(1S,2S,4S,5R,10R,11S,13S,14R,15R,18S)-5,13-dihydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one |
InChI |
InChI=1S/C28H38O7/c1-13-10-19(34-25(32)15(13)12-29)14(2)16-7-8-17-22-18(11-21(31)26(16,17)3)27(4)20(30)6-5-9-28(27,33)24-23(22)35-24/h5-6,14,16-19,21-24,29,31,33H,7-12H2,1-4H3/t14-,16+,17-,18-,19+,21-,22-,23-,24-,26+,27-,28-/m0/s1 |
Clé InChI |
ZYXVOZNURJLMFP-BNNRDBEOSA-N |
SMILES isomérique |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4(C(=O)C=CC6)C)O)O)C)CO |
SMILES canonique |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(C(CC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)O)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


